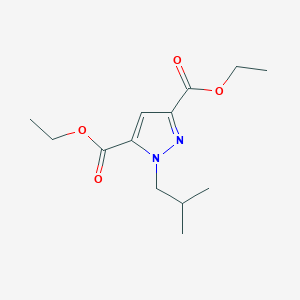

Diethyl 1-isobutyl-1H-pyrazole-3,5-dicarboxylate

Description

Properties

Molecular Formula |

C13H20N2O4 |

|---|---|

Molecular Weight |

268.31 g/mol |

IUPAC Name |

diethyl 1-(2-methylpropyl)pyrazole-3,5-dicarboxylate |

InChI |

InChI=1S/C13H20N2O4/c1-5-18-12(16)10-7-11(13(17)19-6-2)15(14-10)8-9(3)4/h7,9H,5-6,8H2,1-4H3 |

InChI Key |

SKPSOOPRPMVHCY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1CC(C)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Diethyl 1-isobutyl-1H-pyrazole-3,5-dicarboxylate typically involves organic synthetic routes. One common method includes the alkylation and azidation of diethyl pyrazole-3,5-dicarboxylate, followed by the reduction of the azide functional group using triphenylphosphine . The reaction conditions often involve the use of methanol and cesium carbonate as reagents . Industrial production methods may vary, but they generally follow similar synthetic strategies with optimization for large-scale production.

Chemical Reactions Analysis

2.1. Hydrolysis

The diethyl ester groups undergo hydrolysis under acidic or basic conditions to form the corresponding dicarboxylic acid. For example:

Reaction :

Conditions : Aqueous NaOH or HCl, elevated temperatures.

2.2. Saponification

The ester groups can be converted to sodium salts via saponification with NaOH in aqueous ethanol.

2.3. Nucleophilic Substitution

The pyrazole ring’s electron-rich nitrogen atoms enable nucleophilic substitution reactions, particularly in the presence of activating groups like esters .

2.4. Cycloaddition Reactions

The pyrazole ring can participate in cycloaddition reactions (e.g., [4+2] Diels-Alder), though such reactivity is influenced by substituents like the isobutyl group .

Tautomerism and Reactivity

The pyrazole ring exhibits tautomerism between 3- and 5-positions, which affects reactivity. Experimental studies using NMR and DFT analysis show that substituents (e.g., ester groups) stabilize specific tautomers, influencing interactions with biological targets .

Comparative Analysis with Analogues

A comparison of reactivity across structurally similar pyrazole derivatives highlights the role of substituents:

5.1. Esterification

The formation of diethyl esters involves acylation of the carboxylic acid groups using reagents like thionyl chloride, followed by alcoholysis .

Scientific Research Applications

Diethyl 1-isobutyl-1H-pyrazole-3,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 1-isobutyl-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Substituent Effects on Crystallinity and Molecular Packing

- Diethyl 4-Amino-1-(3-Chlorophenyl)-1H-Pyrazole-3,5-Dicarboxylate (): This compound has a monoclinic crystal structure (XRD data) with lattice parameters influenced by the 3-chlorophenyl group. The amino and chloro substituents enhance hydrogen bonding and halogen interactions, stabilizing the crystal lattice.

- Dimethyl 1-(4-Cyanobenzyl)-1H-Pyrazole-3,5-Dicarboxylate (): The cyanobenzyl group creates a dihedral angle of 71.74° between the pyrazole and benzene rings, with weak C–H···O and π-π interactions stabilizing the structure . The isobutyl group’s flexibility may lead to less planar conformations and weaker intermolecular forces compared to rigid cyanobenzyl derivatives.

Ester Group Variations

- Dimethyl vs. Diethyl Esters (): Dimethyl esters (e.g., CAS 4077-76-3) exhibit higher polarity and lower molecular weight (212.18 g/mol) than diethyl analogs (e.g., CAS 37687-24-4, 240.24 g/mol).

Diethyl 1-Propyl-1H-Pyrazole-3,5-Dicarboxylate ():

With a linear propyl chain (C12H18N2O4), this compound has a molecular weight of 254.28 g/mol. The branched isobutyl group in the target compound (C12H18N2O4, assuming similar formula) introduces greater steric hindrance, which may slow reaction kinetics in further functionalization steps.

Cyclic vs. Branched Alkyl Substituents

- Diethyl 1-Cyclopentyl-1H-Pyrazole-3,5-Dicarboxylate ():

The cyclopentyl group (C14H20N2O4) introduces rigidity and a predicted density of 1.26 g/cm³ . In comparison, the isobutyl group’s branched structure may lower density and increase conformational flexibility, affecting solubility and melting points.

Key Physicochemical Parameters

Q & A

Basic Research Questions

Q. What experimental methodologies are commonly employed for synthesizing diethyl 1-isobutyl-1H-pyrazole-3,5-dicarboxylate and its derivatives?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or alkylation reactions. For example, pyrazole dicarboxylate precursors (e.g., dimethyl or diethyl esters) are reacted with alkyl halides (e.g., 1-isobutyl bromide) in polar aprotic solvents like acetone or acetonitrile, using a base such as K₂CO₃ to deprotonate the pyrazole nitrogen. Reflux conditions (24–72 hours) are critical for complete substitution .

- Key Data :

- Reagents : Pyrazole dicarboxylate (1 mmol), alkyl halide (1 mmol), K₂CO₃ (1 mmol), acetone (10 mL).

- Yield : ~35–70% after recrystallization from diethyl ether or ethanol .

Q. How are crystallographic techniques like XRD applied to determine the structural properties of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is used to resolve lattice parameters, space groups, and intermolecular interactions. For pyrazole derivatives, monoclinic or orthorhombic systems are common, with lattice angles (e.g., β = 90–110°) and unit cell volumes (e.g., 500–700 ų) determined via SHELX software .

- Key Data :

- Crystallographic Software : SHELXL (refinement), SHELXS/SHELXD (structure solution) .

- Typical Parameters : Monoclinic system (space group P2₁/c), Z = 4, R-factor < 0.05 .

Q. What spectroscopic methods are used to validate the functional groups and purity of synthesized derivatives?

- Methodological Answer :

- FTIR : Identifies ester carbonyl stretches (~1700–1750 cm⁻¹), C–N pyrazole ring vibrations (~1500–1600 cm⁻¹), and alkyl C–H bonds (~2800–3000 cm⁻¹) .

- NMR : ¹H NMR confirms substituent integration (e.g., isobutyl CH₂ protons at δ 3.3–3.5 ppm; ester ethyl groups at δ 1.4 ppm) .

- TEM/LC-MS : Validates morphology (e.g., prismatic crystals) and molecular weight (e.g., m/z 317.2 [M+H]⁺) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, Hirshfeld analysis) elucidate intermolecular interactions in pyrazole dicarboxylate crystals?

- Methodological Answer : Density Functional Theory (DFT) calculates optimized geometries and electrostatic potentials, while Hirshfeld surfaces quantify intermolecular contacts (e.g., C–H···O, π-π stacking). For example, weak C–H···O hydrogen bonds (2.5–3.0 Å) and π-π interactions (3.4–3.8 Å) stabilize crystal packing .

- Key Data :

- Software : Gaussian (DFT), CrystalExplorer (Hirshfeld) .

- Interactions : C–H···O (30–40% contribution), van der Waals (50–60%) .

Q. What strategies address synthetic challenges in functionalizing the pyrazole core with bulky substituents (e.g., isobutyl groups)?

- Methodological Answer : Steric hindrance from bulky groups requires:

- Solvent Optimization : High-polarity solvents (DMF, DMSO) enhance solubility.

- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency.

- Microwave Assistance : Reduces reaction time (6–12 hours vs. 24–72 hours) .

- Case Study : Using microwave irradiation, diethyl 4-phenethylpyrazole-3,5-dicarboxylate achieved 65% yield in 8 hours vs. 35% in 24 hours under reflux .

Q. How do structural modifications (e.g., substituent position, electronic effects) influence biological activity in pyrazole derivatives?

- Methodological Answer : Isobutyl groups enhance lipophilicity (logP > 2.5), improving membrane permeability. Electron-withdrawing substituents (e.g., nitro, cyano) at the 1-position increase electrophilicity, enhancing binding to enzymatic targets (e.g., kinase inhibitors) .

- Key Data :

- SAR Trends : 1-isobutyl derivatives show 2–5× higher activity than methyl analogs in cytotoxicity assays .

Q. What analytical approaches resolve contradictions in crystallographic data for polymorphic forms of this compound?

- Methodological Answer : Conflicting lattice parameters or space groups require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.